

Early Research Findings on AMG 410: A Technical Overview

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Compound of Interest

Compound Name: AMG410

Cat. No.: B15608026

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This technical guide provides an in-depth overview of the early research findings for AMG 410, a novel, non-covalent, pan-KRAS inhibitor developed by Amgen. The information presented is based on preclinical data and early clinical trial information, offering a comprehensive look at the compound's mechanism of action, efficacy, and the experimental methodologies used in its initial evaluation.

Introduction to AMG 410

AMG 410 is an orally bioavailable small molecule designed to address a broad range of KRAS mutations, which are prevalent in numerous cancers, including non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic ductal adenocarcinoma (PDAC)[1][2][3][4]. Unlike first-generation KRAS inhibitors that target specific mutations like G12C, AMG 410 is a pan-KRAS inhibitor with a unique dual-state activity, binding to both the active GTP-bound and inactive GDP-bound forms of the protein[1][5][6]. This allows for a more comprehensive blockade of KRAS signaling. A key feature of AMG 410 is its high selectivity for KRAS over other RAS isoforms like HRAS and NRAS, which is anticipated to result in a more favorable safety profile[1][5][6].

Quantitative Data Summary

The following tables summarize the key quantitative data from early preclinical studies of AMG 410.

Table 1: In Vitro Binding Affinity and Cellular Potency

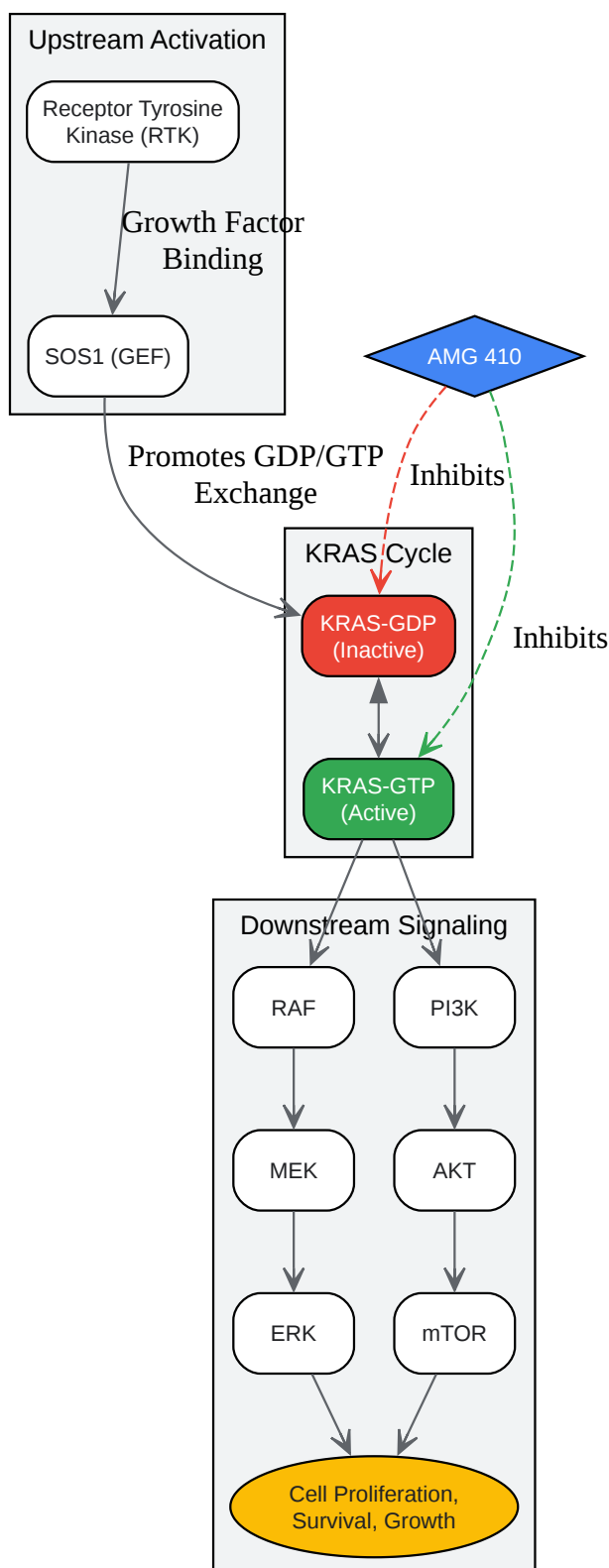
Parameter	Value	Cell Lines/Conditions
IC50 (Binding)		
KRAS G12D	1-4 nM[1]	Biochemical Assay
KRAS G12V	1-4 nM[1]	Biochemical Assay
KRAS G13D	1-4 nM[1]	Biochemical Assay
Kd (Dissociation Constant)		
GDP-bound KRAS	1 nM[5]	Biochemical Assay
GTP-bound KRAS	22 nM[5]	Biochemical Assay
Antiproliferative Activity		
Median IC50 (KRAS-mutant cells)	12 nM[5]	Cellular Assay
Median IC50 (non-KRAS-transformed cells)	>5 µM[5]	Cellular Assay

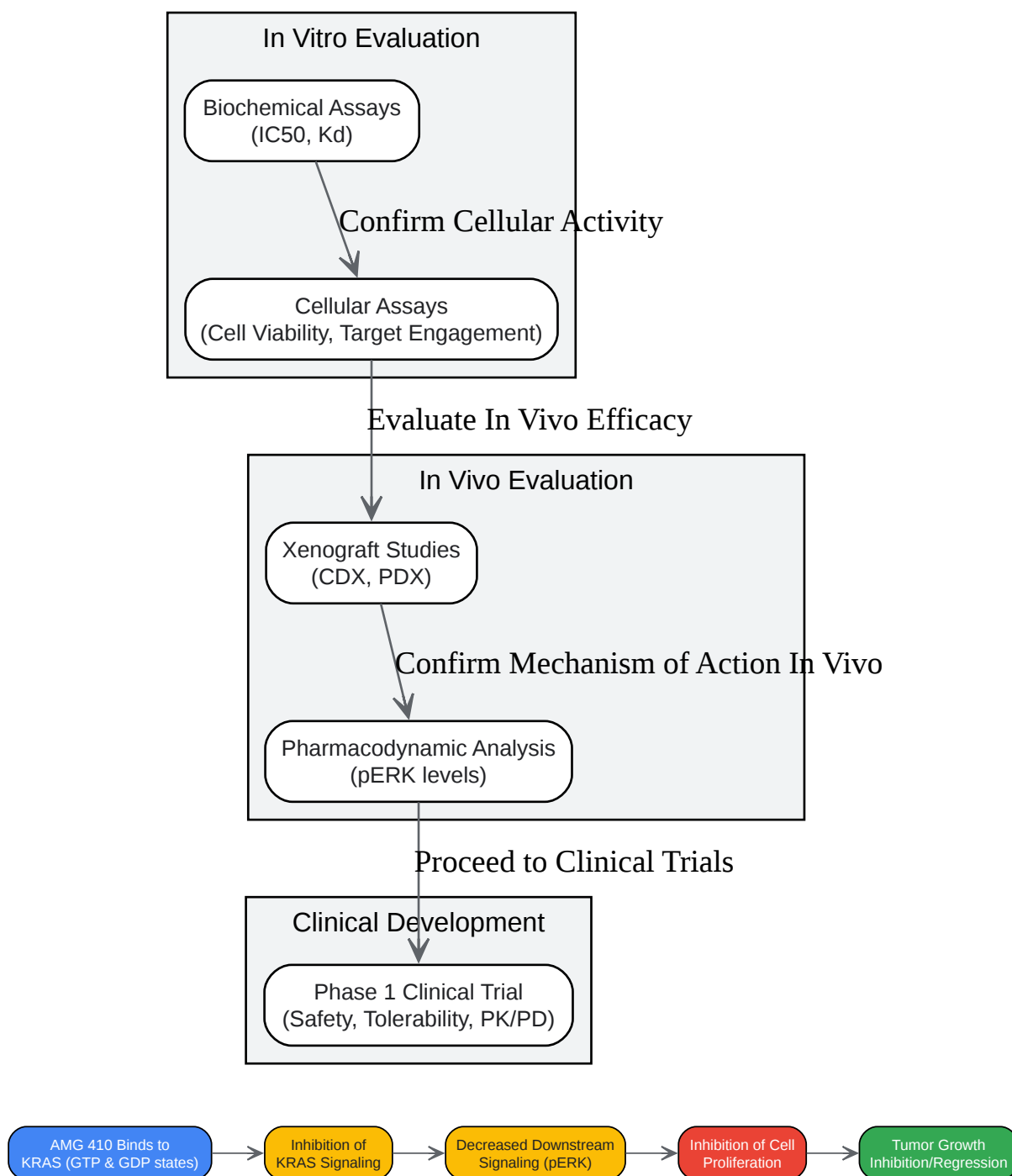
Table 2: In Vivo Efficacy in Xenograft Models

Cancer Type	Xenograft Model	Dosing	Outcome
Pancreatic Cancer	Panc 04.03 (KRAS G12D)	30 mg/kg, PO, BID	Tumor Stasis[6]
Pancreatic Cancer	Panc 04.03 (KRAS G12D)	100 mg/kg, PO, BID	Tumor Regression[6]
NSCLC	NHI-H358 (KRAS G12C)	Not Specified	Potent Tumor Growth Inhibition[6]
Colorectal Cancer	SW620 (KRAS G12V)	Not Specified	Potent Tumor Growth Inhibition[6]
Colorectal Cancer	CRC PDX #030119 (KRAS G12C)	Not Specified	Potent Tumor Growth Inhibition[6]

Signaling Pathway and Mechanism of Action

AMG 410 acts as an allosteric inhibitor of KRAS, binding to a pocket on the protein that is present in both the "on" (GTP-bound) and "off" (GDP-bound) states. This dual-state inhibition is a key differentiator from earlier KRAS inhibitors that only target the inactive state. By blocking both forms, AMG 410 can more effectively shut down the downstream signaling cascade that drives tumor growth and proliferation. The diagram below illustrates the KRAS signaling pathway and the point of intervention for AMG 410.





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